tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate
Description
Properties
CAS No. |
2279126-24-6 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11(14,7-12)4-8-5-15-8/h8,14H,4-7H2,1-3H3 |
InChI Key |
AVNCADUPNASVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2CO2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of tert-Butyl 3-Oxoazetidine-1-carboxylate
The synthesis begins with tert-butyl 3-oxoazetidine-1-carboxylate, a readily accessible intermediate. Nucleophilic addition of allyl magnesium bromide to the ketone at low temperatures (−10°C to 0°C) in anhydrous tetrahydrofuran (THF) generates tert-butyl 3-hydroxy-3-allylazetidine-1-carboxylate. This step mirrors procedures documented for methyl and benzyl Grignard additions, where yields range from 78% to 99% depending on reaction time and workup.
Reaction Conditions:
Epoxidation of the Allyl Substituent
The allyl group in the intermediate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. This step converts the double bond into an oxirane (epoxide) moiety, yielding the target compound. Epoxidation selectivity (cis vs. trans) depends on the steric environment of the allyl group and reaction kinetics.
Optimized Parameters:
-
Oxidizing Agent: mCPBA (1.2 equiv)
-
Solvent: DCM
-
Temperature: 0°C to 25°C
Superbase-Mediated Azetidine Ring Formation
Reaction of Epoxide Precursors with Nitrogen Nucleophiles
An alternative route involves constructing the azetidine ring directly from an epoxide-containing precursor. Drawing from methodologies in the Journal of Organic Chemistry, a superbase (e.g., lithium hexamethyldisilazide, LiHMDS) deprotonates an oxirane, enabling nucleophilic attack by an amine to form the azetidine core.
General Procedure:
-
Deprotonation: LiHMDS (1.5 equiv) in THF at −78°C.
-
Nucleophilic Addition: Epoxide (e.g., glycidyl derivatives) introduced dropwise.
-
Quenching: Water and diethyl ether added to isolate the product.
Example Reaction:
Yield: ~60–75% after preparative HPLC.
Zinc-Mediated Coupling for Side-Chain Introduction
Organozinc Reagent Preparation and Cross-Coupling
Inspired by Arkivoc protocols, tert-butyl 3-iodoazetidine-1-carboxylate undergoes zinc insertion to form a reactive organozinc species. Subsequent coupling with an oxiran-2-ylmethyl electrophile (e.g., oxiran-2-ylmethyl bromide) introduces the epoxide-containing side chain.
Critical Steps:
-
Zinc Activation: 1,2-Dibromoethane and TMSCl facilitate zinc insertion into the C–I bond.
-
Coupling: Oxiran-2-ylmethyl bromide (1.2 equiv) in THF at 65°C.
Comparative Analysis of Methodologies
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Grignard/Epoxidation | High scalability, straightforward steps | Epoxide stability during Grignard step | 70–85% |
| Superbase Ring Formation | Direct azetidine synthesis with epoxide | Requires specialized bases, low temps | 60–75% |
| Zinc Coupling | Tolerates sensitive functional groups | Moderate yields, multi-step synthesis | 50–65% |
Mechanistic Considerations and Stereochemical Outcomes
Grignard Addition Regioselectivity
The nucleophilic attack on tert-butyl 3-oxoazetidine-1-carboxylate occurs exclusively at the carbonyl carbon, forming a tertiary alcohol. The allyl group’s geometry (cis vs. trans) influences the subsequent epoxidation’s diastereoselectivity, with mCPBA favoring cis-epoxide formation due to steric effects.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) are often used.
Major Products: The major products formed from these reactions include diols from oxidation, reduced azetidine derivatives, and substituted azetidine compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways .
Biology and Medicine: Its reactivity and functional groups make it a valuable building block for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves its interaction with various molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azetidine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate with key analogs:
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Physicochemical Properties
- Polarity : Hydroxyl and hydroxymethyl substituents (e.g., CAS 1428330-70-4) increase water solubility compared to the epoxide-containing target compound, which may exhibit moderate solubility due to its hydrophobic tert-butyl and oxirane groups.
- Thermal Stability : Epoxides are prone to ring-opening under acidic or basic conditions, whereas fluorinated or ester-containing analogs demonstrate greater stability under physiological conditions .
Biological Activity
Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate, with the chemical formula and CAS number 165766843, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on various research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Composition
The structure of this compound features an azetidine ring with a hydroxyl group and an epoxide moiety. The molecular weight is approximately 219.28 g/mol. The compound exhibits several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 165766843 |
| Chemical Structure | Chemical Structure |
Physical Properties
The compound is characterized by moderate solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point are not extensively documented, indicating the need for further characterization.
Antimicrobial Activity
Research has indicated that compounds containing azetidine structures often exhibit antimicrobial properties. A study demonstrated that derivatives of azetidine showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.
Enzyme Inhibition
Inhibition of specific enzymes has been linked to the biological activity of azetidine derivatives. For instance, certain compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The presence of the epoxide group in this compound may enhance its ability to interact with enzyme active sites, leading to potential therapeutic applications.
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated a zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for further development.
- Case Study on Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited AChE activity with an IC50 value comparable to known inhibitors. This positions the compound as a candidate for further research in neuroprotective therapies.
Toxicity and Safety Profile
While initial studies suggest beneficial biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Preliminary data indicate low toxicity levels in mammalian cell lines, but further testing is required.
Q & A
Q. What are the key synthetic steps for tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from azetidine precursors. Critical steps include:
- Epoxidation : Introducing the oxiran-2-yl group via oxidation of a precursor alkene, though direct evidence for this step is not explicitly detailed in the literature.
- Hydroxy group incorporation : Achieved through nucleophilic addition or oxidation-reduction sequences under controlled pH and temperature .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, requiring strong bases like sodium hydride or potassium tert-butoxide . Optimization of yields (often 60-85%) relies on precise solvent selection (e.g., THF, dichloromethane) and inert atmospheres to prevent side reactions .
Q. How is the compound structurally characterized?
- Spectroscopy : ¹H/¹³C NMR identifies the azetidine ring, hydroxy group, and epoxide moiety. The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to the epoxide and Boc groups .
- X-ray crystallography : Resolves the three-dimensional conformation, highlighting steric effects of the tert-butyl group and hydrogen-bonding potential of the hydroxy group .
Advanced Research Questions
Q. How does the epoxide group influence reactivity compared to other substituents?
The oxiran-2-yl group enables ring-opening reactions with nucleophiles (e.g., amines, thiols), forming covalent adducts useful in drug conjugation or polymer synthesis. This reactivity contrasts with inert substituents like methoxy groups, which primarily contribute steric bulk . For example:
- Nucleophilic attack : Epoxide ring-opening under basic conditions (e.g., NaOH/EtOH) yields diols or thioethers, while acidic conditions (e.g., H₂SO₄) favor carbocation intermediates .
- Regioselectivity : Steric hindrance from the tert-butyl group directs nucleophiles to the less substituted epoxide carbon .
Q. What methods optimize yield in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) minimize epoxide decomposition during Boc protection .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency in intermediate steps .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity, critical for biological assays .
Q. How can contradictions in reported reaction conditions be resolved?
Discrepancies in base selection (e.g., NaH vs. t-BuOK) for deprotonation steps may arise from substrate sensitivity. Systematic studies using Design of Experiments (DoE) can identify optimal conditions:
- pH profiling : Adjusting base strength to balance reaction rate and side-product formation .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethers (THF) enhance nucleophilicity .
Q. What mechanisms underlie its biological interactions?
- Enzyme inhibition : The hydroxy group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the epoxide acts as an electrophilic trap for covalent inhibition .
- Receptor binding : The tert-butyl group enhances selectivity for hydrophobic pockets, as seen in preliminary studies on G-protein-coupled receptors .
Methodological Guidance
Q. How to design derivatives for improved selectivity?
- Bioisosteric replacement : Substitute the epoxide with aziridine for reduced reactivity while retaining ring strain .
- Steric tuning : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to modulate steric hindrance and improve binding pocket fit .
Q. What analytical techniques ensure purity for biological testing?
- HPLC-DAD/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- Karl Fischer titration : Quantifies residual water (<0.05% w/w) to prevent hydrolysis of the epoxide .
Q. What strategies enable regioselective epoxide ring-opening?
- Lewis acid catalysis : BF₃·OEt₂ directs nucleophiles to the more substituted carbon via carbocation stabilization .
- Enzymatic methods : Epoxide hydrolases achieve enantioselective hydrolysis, yielding chiral diols with >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
